molecular formula C24H24N4O3S2 B11620370 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620370
M. Wt: 480.6 g/mol
InChI Key: JNNKZPBLTOENIY-RGEXLXHISA-N
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Description

  • This compound is a mouthful, but let’s break it down. It belongs to the class of heterocyclic organic molecules, specifically a pyrido[1,2-a]pyrimidinone derivative.
  • The structure contains several functional groups, including an amino group, a thiazolidinone ring, and a phenylethyl moiety.
  • Its complex structure suggests potential interesting properties and applications.
  • Preparation Methods

      Synthetic Routes: While there isn’t a single standard method for synthesizing this compound, here are some general approaches

      Industrial Production: Unfortunately, specific industrial-scale methods for producing this compound are not widely documented.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: These depend on the specific reaction, but palladium catalysts, boron reagents, and appropriate solvents play key roles.

      Major Products: The exact products depend on the reaction conditions, but derivatives with altered functional groups are likely.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, design analogs, and explore new synthetic routes.

      Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

      Medicine: Potential as a drug candidate due to its unique structure.

      Industry: Applications in materials science, catalysis, or organic electronics.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

    Biological Activity

    The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound features a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which may contribute to its pharmacological properties.

    Molecular Structure

    The molecular formula of the compound is C24H24N4O3S2 , with a molecular weight of approximately 494.6 g/mol . Its structure includes various functional groups that enhance its biological activity:

    • Pyrido[1,2-a]pyrimidinone core : This bicyclic structure is known for its role in various biological activities.
    • Thiazolidinone moiety : This group is often associated with anti-inflammatory and antimicrobial properties.
    • Methoxyethylamine group : This substitution may influence solubility and receptor interactions.

    The specific mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. Potential mechanisms include:

    • Modulation of oxidative stress pathways.
    • Inhibition of inflammatory responses.
    • Interaction with neurotransmitter systems.

    Biological Activity

    Preliminary studies have indicated that this compound exhibits a range of biological activities, which are summarized in the following table:

    Activity TypeDescription
    AntimicrobialExhibits activity against various bacterial strains.
    AnticancerDemonstrates cytotoxic effects on cancer cell lines.
    Anti-inflammatoryInhibits pro-inflammatory cytokines and reduces PGE2 levels.
    Enzyme InhibitionPotential inhibition of enzymes such as COX (Cyclooxygenase).

    Case Studies and Research Findings

    Several studies have explored the biological activity of compounds related to 2-[(2-methoxyethyl)amino]-9-methyl... :

    • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
    • Anticancer Properties : Research indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
    • Anti-inflammatory Effects : A notable study reported that the compound reduced PGE2 levels significantly in vitro, highlighting its potential as an anti-inflammatory agent .

    Comparative Analysis with Similar Compounds

    The uniqueness of this compound lies in its specific arrangement of functional groups. A comparative analysis with structurally similar compounds reveals distinct biological activities:

    Compound NameMolecular FormulaKey Features
    2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo...}C23H24N4O3S2Antimicrobial properties
    3-thiazolidinepropanoic acid derivativesC18H20N4O3SAnti-inflammatory effects

    These comparisons indicate that while structural similarities exist, variations in functional groups lead to differing biological activities.

    Properties

    Molecular Formula

    C24H24N4O3S2

    Molecular Weight

    480.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H24N4O3S2/c1-15-8-7-12-27-21(15)26-20(25-11-13-31-3)18(22(27)29)14-19-23(30)28(24(32)33-19)16(2)17-9-5-4-6-10-17/h4-10,12,14,16,25H,11,13H2,1-3H3/b19-14-

    InChI Key

    JNNKZPBLTOENIY-RGEXLXHISA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC

    Origin of Product

    United States

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